molecular formula C7H2ClF6N B15066254 5-Chloro-2,4-bis(trifluoromethyl)pyridine

5-Chloro-2,4-bis(trifluoromethyl)pyridine

Katalognummer: B15066254
Molekulargewicht: 249.54 g/mol
InChI-Schlüssel: SZOOHWYGFQZMJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2,4-bis(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. It is characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a pyridine ring. This compound is known for its high chemical stability and unique physicochemical properties, making it valuable in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process can yield the desired compound in good yield through a one-step reaction .

Industrial Production Methods

Industrial production of 5-Chloro-2,4-bis(trifluoromethyl)pyridine often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2,4-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the pyridine ring .

Wissenschaftliche Forschungsanwendungen

5-Chloro-2,4-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Chloro-2,4-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The presence of trifluoromethyl groups enhances its ability to penetrate biological membranes and interact with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-2,4-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups and one chlorine atom on the pyridine ring. This combination imparts distinct physicochemical properties, such as high chemical stability and enhanced biological activity, making it valuable in various applications .

Eigenschaften

Molekularformel

C7H2ClF6N

Molekulargewicht

249.54 g/mol

IUPAC-Name

5-chloro-2,4-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2ClF6N/c8-4-2-15-5(7(12,13)14)1-3(4)6(9,10)11/h1-2H

InChI-Schlüssel

SZOOHWYGFQZMJQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1C(F)(F)F)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.